molecular formula C15H12N6OS2 B4695003 5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4695003
M. Wt: 356.4 g/mol
InChI Key: VAAYVZUOURCSTC-UHFFFAOYSA-N
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Description

5-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound featuring a fused triazolopyrimidinone core substituted at the 2-position with a phenyl group and at the 5-position with a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl moiety. This structure combines a 1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one scaffold, known for its pharmacological relevance, with a sulfur-rich thiadiazole substituent .

Properties

IUPAC Name

5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS2/c1-9-18-19-15(24-9)23-8-11-7-12(22)21-14(16-11)17-13(20-21)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAYVZUOURCSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)N3C(=N2)N=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps. One common synthetic route starts with the preparation of 5-methyl-1,3,4-thiadiazole-2-thiol, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents such as methanol or chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether (-S-) linkage in the sulfanyl methylene bridge is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can convert the thioether group to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

Reaction Conditions Product Reference
Oxidation to sulfoxideH₂O₂ (30%), CH₃COOH, 25°C5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfinyl]methyl}-...
Oxidation to sulfonemCPBA, DCM, 0°C → RT5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl]methyl}-...

Mechanistic Insight :
The reaction proceeds via electrophilic attack on the sulfur atom, forming a sulfonium ion intermediate before oxygen incorporation . The sulfone derivative is more electron-withdrawing, potentially altering biological activity .

Nucleophilic Substitution at the Methylene Bridge

The CH₂ group in the sulfanyl methylene linker may undergo nucleophilic substitution under basic or acidic conditions. For example, halogenation or alkylation could occur at this position.

Reaction Conditions Product Reference
BrominationNBS, AIBN, CCl₄, reflux5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]bromomethyl}-...
AlkylationR-X, K₂CO₃, DMF, 80°C5-{(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-... (R = alkyl/aryl)

Mechanistic Insight :
Radical-initiated bromination (via NBS) targets the benzylic position, while alkylation exploits the electrophilicity of the methylene group under basic conditions .

Cycloaddition Reactions at the Triazole Ring

The triazolo[1,5-a]pyrimidine core may participate in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles, forming fused heterocycles.

Reaction Conditions Product Reference
Huisgen CycloadditionCu(I) catalyst, RTSpiro or fused derivatives with triazole expansion

Mechanistic Insight :
The triazole’s π-deficient nature facilitates dipolar cycloaddition, particularly under catalytic conditions .

Hydrolysis of the Pyrimidinone Ring

The pyrimidin-7(4H)-one moiety can undergo hydrolysis under acidic or alkaline conditions, opening the lactam ring.

Reaction Conditions Product Reference
Acidic HydrolysisHCl (conc.), reflux5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyltriazolo...
Alkaline HydrolysisNaOH (10%), H₂O, 100°CCorresponding carboxylic acid derivative

Mechanistic Insight :
Protonation of the carbonyl oxygen in acidic conditions increases electrophilicity, enabling nucleophilic attack by water.

Functionalization of the Thiadiazole Ring

The 5-methyl-1,3,4-thiadiazole substituent may undergo electrophilic substitution or coordination with metal ions.

Reaction Conditions Product Reference
Metal ComplexationCu(II)/Zn(II) salts, MeOHCoordination complexes (e.g., Cu-S/N bonding)
NitrationHNO₃, H₂SO₄, 0°C5-{[(5-methyl-4-nitro-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-...

Mechanistic Insight :
Thiadiazole’s sulfur and nitrogen atoms act as Lewis bases, forming stable complexes with transition metals . Nitration typically occurs at electron-rich positions .

Biological Activity and Derivatization

While not a direct chemical reaction, structural modifications of this compound have implications in medicinal chemistry. For instance:

  • Anticancer Activity : Analogous triazole-thiadiazole hybrids inhibit tubulin polymerization (IC₅₀ ~1.16 μg/mL) .

  • Anticonvulsant Potential : Sulfanyl derivatives show 85% inhibition in seizure models .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C13H12N6SC_{13}H_{12}N_{6}S, with a molecular weight of approximately 284.34 g/mol. The structure features a thiadiazole moiety linked to a triazolo-pyrimidine framework, which is known for its biological activity.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for antibiotic development. For instance, a related thiadiazole derivative demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria .

Anticancer Properties
The triazolo-pyrimidine framework has been associated with anticancer activity due to its ability to interfere with cellular processes. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways . Further investigations are necessary to elucidate the precise mechanisms involved.

Agricultural Applications

Pesticidal Activity
Compounds with thiadiazole structures have been explored for their insecticidal properties. Research has shown that certain derivatives can act as effective pesticides against agricultural pests, offering an alternative to conventional chemical pesticides . This application is particularly relevant in sustainable agriculture practices.

Drug Development

Lead Compound for Synthesis
The unique structural characteristics of this compound make it an attractive lead for the synthesis of new pharmacological agents. Researchers are investigating modifications to enhance its efficacy and reduce toxicity while maintaining its biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various thiadiazole derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2024), the compound was tested on breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Compounds like S1-TP () feature electron-withdrawing groups (e.g., chloromethyl), which may increase reactivity or alter electrochemical behavior .

Physicochemical and Electrochemical Properties

The substituents significantly influence molecular properties:

Compound Name Molecular Weight (g/mol) Calculated logP* Solubility Trends Electrochemical Activity
Target Compound ~388.43† ~2.5 Moderate (due to thiadiazole) Not reported
S1-TP 305.73 1.8 Low (chloromethyl group) Electroactive (oxidizable)
5-Methyl-2-trifluoromethyl derivative 218.14 2.9 Low (high lipophilicity) Not reported
5-(4-Cyclohexylphenyl)-2-(methylsulfanyl) analog ~365.48† ~4.0 Very low (bulky cyclohexylphenyl) Not reported

*Estimated using fragment-based methods.
†Calculated from molecular formulas in evidence.

Key Observations :

  • The target compound’s thiadiazole group likely confers moderate solubility compared to highly lipophilic derivatives (e.g., cyclohexylphenyl analog) .
  • Electrochemical studies on S1-TP suggest that electron-donating/withdrawing substituents modulate redox potentials, a property critical for prodrug design or reactive oxygen species (ROS)-mediated therapies .

Key Observations :

  • The thiadiazole-sulfanyl group in the target compound may require specialized thiol-alkylation steps, increasing synthetic complexity compared to simpler substituents .

Biological Activity

The compound 5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a hybrid molecule that combines features of thiadiazole and triazole structures. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N7O3SC_{14}H_{13}N_7O_3S, with a molecular weight of approximately 453.49 g/mol. The structure features a thiadiazole moiety linked to a triazolo-pyrimidine core, which is crucial for its biological interactions.

Antimicrobial Activity

Research has shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) tests indicated that certain thiadiazole derivatives have potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. One study reported MIC values as low as 32.6 μg/mL for some derivatives, outperforming standard antibiotics like itraconazole .
  • The compound's structural similarity to known antimicrobial agents suggests it may also possess similar mechanisms of action, potentially disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Anticancer Activity

The anticancer potential of thiadiazole-containing compounds has been extensively studied:

  • In vitro studies demonstrated that compounds similar to the target structure showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, derivatives with modifications at the thiadiazole ring exhibited enhanced cytotoxicity compared to their unmodified counterparts .
  • The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of cell proliferation through interference with signaling pathways critical for tumor growth .

Anti-inflammatory Effects

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties:

  • Compounds derived from 1,3,4-thiadiazoles have shown efficacy in reducing inflammation in various models. This is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Cytotoxicity Against Cancer Cells : A study investigated a series of triazole-thiadiazole hybrids and found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against MCF-7 cells. The most active compound showed an IC50 value lower than that of cisplatin .
  • Antimicrobial Screening : Another study evaluated a range of 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with phenyl substitutions demonstrated notable antibacterial activity with zones of inhibition ranging from 15 mm to 19 mm against Salmonella typhi and E. coli .

Q & A

Q. What are the common synthetic routes for preparing 5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

The synthesis typically involves multi-step heterocyclic ring formation. A key step is the cyclization of precursors like thiadiazole and triazole derivatives. For example, the thiadiazole ring can be formed via cyclization of thiosemicarbazides with sulfur-containing reagents, while the triazolopyrimidinone core may be synthesized by refluxing intermediates in ethanol or DMF/EtOH mixtures . Purification often involves recrystallization from methanol or ethanol .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H NMR spectroscopy to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) .
  • Mass spectrometry (EI-MS) to confirm molecular ion peaks (e.g., m/z 305 [M+1] for analogous thiadiazole-triazole hybrids) .
  • Elemental analysis to validate C, H, N, and S percentages .

Q. What are the standard assays for evaluating the antimicrobial activity of this compound?

Common assays include:

  • Agar diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined by serial dilution .
  • Time-kill kinetics to assess bactericidal/fungicidal effects over 24 hours .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

  • Solubility : Test in DMSO, ethanol, or aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC.
  • Stability : Monitor degradation under varying pH (4–9), temperature (4–37°C), and light exposure via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazolopyrimidinone core?

  • Catalyst screening : Test acidic (e.g., p-toluenesulfonic acid) or basic catalysts to accelerate cyclization .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for reflux efficiency .
  • Reaction time/temperature : Use design of experiments (DoE) to identify optimal parameters (e.g., 80–100°C for 4–6 hours) .

Q. What computational methods are used to predict the compound’s bioactivity and binding modes?

  • Molecular docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock or Schrödinger .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiadiazole ring) with antimicrobial activity .

Q. How can contradictory data on biological activity between studies be resolved?

  • Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, inoculum size) across studies .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methyl with trifluoromethyl) to isolate activity contributors .

Q. What strategies are effective for analyzing spectral data inconsistencies (e.g., NMR shifts)?

  • Dynamic NMR : Resolve tautomerism or conformational flexibility in DMSO-d6 or CDCl3 .
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks in complex aromatic regions .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.